![molecular formula C8H14ClNO3 B6292484 Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride CAS No. 2287346-54-5](/img/structure/B6292484.png)
Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride (Methyl ExoClor) is a novel synthetic compound that has recently been studied for its potential applications in scientific research. It has been shown to possess a range of biochemical and physiological effects, making it an attractive option for laboratory experiments.
Aplicaciones Científicas De Investigación
Methyl ExoClor has been studied for its potential applications in scientific research. It has been shown to possess a range of biochemical and physiological effects, making it an attractive option for laboratory experiments. It has been used in studies on the effects of drugs on the nervous system, as well as in studies on the effects of toxins on the body. Additionally, it has been used in studies on the effects of drugs on the immune system, as well as in studies on the effects of radiation on the body.
Mecanismo De Acción
Methyl ExoClor is thought to act by binding to and inhibiting the activity of certain enzymes involved in the metabolism of drugs, toxins, and radiation. It is thought to bind to the active sites of these enzymes, preventing them from catalyzing reactions and thus preventing the metabolism of the compounds.
Biochemical and Physiological Effects
Methyl ExoClor has been shown to have a range of biochemical and physiological effects. It has been shown to possess immunosuppressive and anti-inflammatory properties, as well as to possess anti-tumor and anti-angiogenic properties. Additionally, it has been shown to possess anti-bacterial and anti-viral properties, as well as to possess analgesic and anti-depressant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl ExoClor has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic, making it safe for use in experiments. However, it has several limitations. It is relatively expensive, and it is not very soluble in water, making it difficult to use in experiments.
Direcciones Futuras
Methyl ExoClor has a range of potential future directions. It could be used in studies on the effects of drugs on the nervous system and the immune system, as well as in studies on the effects of toxins and radiation on the body. Additionally, it could be used in studies on the effects of drugs on the metabolic pathways of cells, as well as in studies on the effects of drugs on the development of cancer. Finally, it could be used in studies on the effects of drugs on the growth and differentiation of cells, as well as in studies on the effects of drugs on the development of diseases.
Métodos De Síntesis
”. This method involves the use of an aqueous solution of sodium hydroxide, which is reacted with a solution of methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate in a sealed vessel. The reaction results in the formation of methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride.
Propiedades
IUPAC Name |
methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-12-7(11)8-3-2-5(9-8)6(10)4-8;/h5-6,9-10H,2-4H2,1H3;1H/t5-,6+,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKFRTPCMGHCMQ-OERIEOFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(N1)C(C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC[C@H](N1)[C@@H](C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6292430.png)

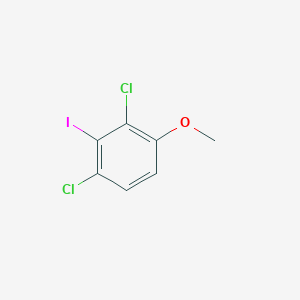
![Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6292447.png)
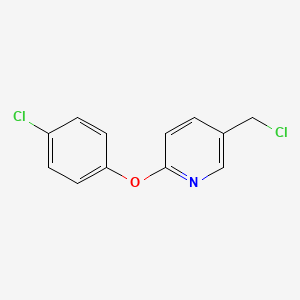
![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)
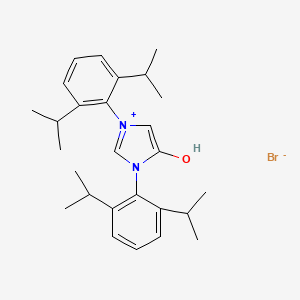
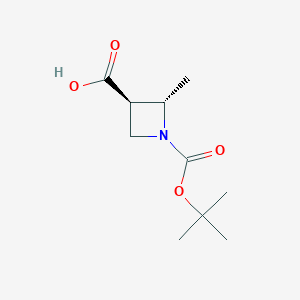
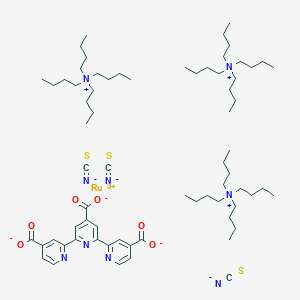


![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)